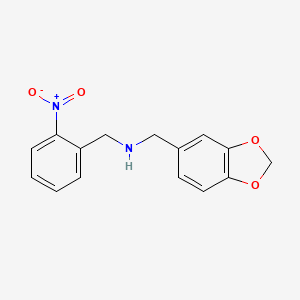
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by the presence of a benzodioxole ring and a nitrobenzyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine typically involves the reaction of (1,3-benzodioxol-5-ylmethyl)amine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines or hydroxylamines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of (1,3-Benzodioxol-5-ylmethyl)(2-aminobenzyl)amine.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
科学的研究の応用
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
(1,3-Benzodioxol-5-ylmethyl)amine: Lacks the nitrobenzyl group, resulting in different chemical reactivity and biological activity.
(2-Nitrobenzyl)amine: Lacks the benzodioxole ring, affecting its overall properties and applications.
Uniqueness: (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine is unique due to the combination of the benzodioxole ring and the nitrobenzyl group, which confer distinct chemical and biological properties
生物活性
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and mutagenicity. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a nitrobenzyl group, which may influence its reactivity and biological interactions. The structural formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules, particularly proteins involved in aggregation processes.
- Antifibrillary Activity : Research indicates that derivatives of benzodioxole compounds exhibit antifibrillary properties, which are crucial for mitigating protein misfolding diseases such as Alzheimer's and Parkinson's disease. For instance, studies have shown that related compounds can reduce oligomerization and fibril formation in proteins like α-synuclein and transthyretin through various biophysical methods including Thioflavin T fluorescence assays and transmission electron microscopy (TEM) .
- Mutagenicity : The nitrobenzyl component suggests potential mutagenic properties. Studies on related nitroso compounds indicate that they can act as direct mutagens in bacterial models (e.g., Salmonella typhimurium), highlighting the importance of further investigating the mutagenic potential of this compound .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
Case Studies
- Neurodegenerative Disease Models : In vitro studies using neuroblastoma cell lines expressing inclusion-prone proteins demonstrated that this compound derivatives could effectively inhibit the formation of protein aggregates. This suggests potential therapeutic applications in treating neurodegenerative disorders characterized by protein misfolding .
- Mutagenicity Assessment : Related studies on N-nitrosobenzyl compounds have shown that benzylation can lead to significant biological consequences, including mutagenicity. This raises concerns regarding the safety profile of this compound in therapeutic contexts .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,16H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXYZNLLHQCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354767 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416888-55-6 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














